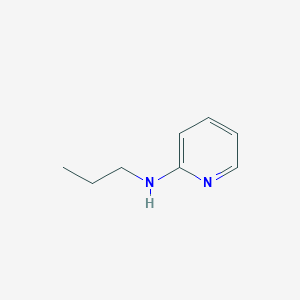

N-propylpyridin-2-amine

Overview

Description

N-propylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19428 . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of N-propylpyridin-2-amine consists of a pyridine ring with an amine group (NH2) attached to the second carbon atom and a propyl group (C3H7) attached to the nitrogen atom . The exact spatial configuration can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications

Photoredox Catalysis for Arene Amination Photoredox catalysis has been utilized to create aryl C-N bonds, transforming C-H into C-N bonds. This approach, involving a blue-absorbing acridinium ion and a nitroxyl radical co-catalyst, enables site-selective amination of various substrates, including those of pharmaceutical interest (Romero et al., 2015).

Synthesis of 2-Aminopyridines A study has emphasized the importance of 2-aminopyridines as key structural cores in bioactive natural products and medicinally significant compounds. The research highlights the need for new methods for their synthesis, including reactions yielding high yields of 6-bromopyridine-2-amines (Bolliger et al., 2011).

Base-Promoted Cascade Reaction N-Substituted formamides have been used to react with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones, leading to the formation of densely substituted 2-aminopyridines. This process is notable for its efficiency at room temperature and the generation of environmentally benign byproducts (Weng et al., 2018).

Photorelease of Primary Amines

Visible-light-absorbing tris(bipyridyl)ruthenium(II) has been used to facilitate electron transfer to N-methylpicolinium carbamates. This process results in the release of free amines under mild conditions, demonstrating a novel approach to amine synthesis (Edson et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, propylamine, indicates that it is a highly flammable liquid and vapor, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled . While this does not directly apply to N-propylpyridin-2-amine, it suggests that similar precautions may be necessary when handling this compound.

properties

IUPAC Name |

N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-6-9-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNJMSYQSDBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531959 | |

| Record name | N-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylpyridin-2-amine | |

CAS RN |

45815-08-5 | |

| Record name | N-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

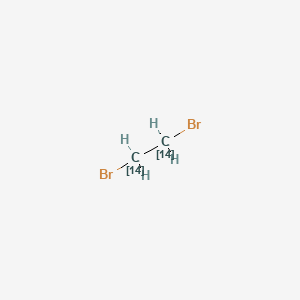

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)